molecular formula C12H16BrN3O B7925648 (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide

Cat. No.: B7925648
M. Wt: 298.18 g/mol
InChI Key: BQXZLGJYPCAVTK-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide is a chiral amide derivative characterized by a propionamide backbone with an (S)-configured amino group at the C2 position. The molecule features two distinct substituents on the amide nitrogen: a cyclopropyl group and a 2-bromo-pyridin-4-ylmethyl moiety. Its molecular formula is deduced as C₁₂H₁₅BrN₃O, with a molecular weight of 297.2 g/mol.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-2-3-10)7-9-4-5-15-11(13)6-9/h4-6,8,10H,2-3,7,14H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZLGJYPCAVTK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Formation of the Amide Bond: The brominated pyridine is then reacted with (S)-2-amino-N-cyclopropyl-propionamide under appropriate conditions to form the desired compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and metal-catalyzed reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and cyclopropyl groups, using reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and solvents (e.g., ethanol, methanol).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used in studies to investigate the biological activity of pyridine derivatives and their interactions with biological targets.

    Chemical Biology: The compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring and the cyclopropyl group can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare its structural features, physicochemical properties, and commercial availability with key analogs.

Structural and Functional Group Analysis

The table below summarizes structural variations among analogs, focusing on substituents attached to the amide nitrogen and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide C₁₂H₁₅BrN₃O 297.2 - Cyclopropyl
- 2-Bromo-pyridin-4-ylmethyl
Bromine enables reactivity (e.g., Suzuki coupling); pyridine enhances aromatic interactions.
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide C₁₉H₂₉N₃O 315.5 - Cyclopropyl
- 1-Benzyl-piperidin-4-ylmethyl
Piperidine introduces basicity; benzyl group increases lipophilicity.
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide C₁₄H₂₀N₂O 232.3 - Cyclopropyl
- 4-Methyl-benzyl
Methylbenzyl enhances steric bulk; no halogen limits reactivity.
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide C₁₄H₂₂N₂O₂ 250.3 - Isopropyl
- 4-Methoxy-benzyl
Methoxy group improves solubility via polarity; isopropyl adds steric hindrance.
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide C₁₈H₂₆N₃O 300.4 - Cyclopropyl
- 1-Benzyl-pyrrolidin-2-ylmethyl
Pyrrolidine’s rigidity may influence conformational stability.

Physicochemical and Functional Implications

  • Bromine Substitution: The bromine atom in the target compound distinguishes it from non-halogenated analogs. This group increases molecular weight by ~80 g/mol compared to methyl or methoxy substituents and provides a site for catalytic transformations (e.g., aryl coupling) .
  • Cyclopropyl Group : Present in all analogs except , this substituent contributes rigidity and may enhance metabolic stability by resisting oxidative degradation .

Commercial Availability

Most analogs, including the target compound, are listed as discontinued in commercial catalogs (e.g., CymitQuimica, Parchem), limiting their accessibility for large-scale studies . This suggests a niche research focus or challenges in synthesis scalability.

Biological Activity

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

  • Chemical Formula : C12_{12}H16_{16}BrN3_3O
  • Molecular Weight : 284.157 g/mol
  • CAS Number : 1353977-87-3

Antibacterial Activity

Recent studies have indicated that compounds featuring a pyridine ring, such as this compound, exhibit significant antibacterial properties. The structure of the compound allows it to interact effectively with bacterial enzymes and membranes.

Key Findings :

  • The compound demonstrated notable inhibitory effects against various Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds in the same structural class ranged from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
Bacterial StrainMIC Value (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

The compound also shows promise in antifungal applications, particularly against Candida albicans and other fungal pathogens.

Research Insights :

  • A study reported that derivatives of similar structures exhibited antifungal activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against C. albicans .
  • The presence of halogen atoms, such as bromine in this compound, enhances its antifungal efficacy due to increased lipophilicity and membrane permeability.
Fungal StrainMIC Value (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

Case Studies :

  • Cytotoxicity Testing : In vitro studies indicated that related piperidine derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing better efficacy than established chemotherapeutics like bleomycin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of key metabolic pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Pyridine Ring : Enhances interaction with biological targets.
  • Cyclopropyl Group : Contributes to the overall lipophilicity and stability of the molecule.
  • Bromine Substitution : Increases the potency by enhancing binding affinity to target sites.

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